molecular formula C13H12N2O B12538884 3-[2-(4-Methoxyphenyl)ethenyl]pyridazine CAS No. 142772-08-5

3-[2-(4-Methoxyphenyl)ethenyl]pyridazine

Cat. No.: B12538884
CAS No.: 142772-08-5
M. Wt: 212.25 g/mol
InChI Key: RFTAUIHCFUNHHV-UHFFFAOYSA-N
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Description

3-[2-(4-Methoxyphenyl)ethenyl]pyridazine is an organic compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 of a six-membered ring. This particular compound is characterized by the presence of a methoxyphenyl group attached to the ethenyl side chain, which is further connected to the pyridazine ring. The molecular formula of this compound is C14H13NO, and it has a molecular weight of 211.2591 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Methoxyphenyl)ethenyl]pyridazine typically involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with an appropriate dienophile under acidic conditions to yield the desired pyridazine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Methoxyphenyl)ethenyl]pyridazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[2-(4-Methoxyphenyl)ethenyl]pyridazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(4-Methoxyphenyl)ethenyl]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its reactivity and potential for functionalization, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

142772-08-5

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

3-[2-(4-methoxyphenyl)ethenyl]pyridazine

InChI

InChI=1S/C13H12N2O/c1-16-13-8-5-11(6-9-13)4-7-12-3-2-10-14-15-12/h2-10H,1H3

InChI Key

RFTAUIHCFUNHHV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NN=CC=C2

Origin of Product

United States

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